Ethyl 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of dichlorophenyl and trifluoromethyl groups, which contribute to its unique chemical properties. Triazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The reaction conditions often require the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like sodium ascorbate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Ethyl 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the synthesis of ergosterol in fungal cells, leading to cell membrane disruption and cell death. The exact molecular pathways involved can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
Miconazole: An antifungal agent with a similar triazole structure.
Fluconazole: Another triazole-based antifungal drug.
Itraconazole: A triazole derivative used to treat fungal infections.
Uniqueness
Ethyl 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate is unique due to its specific combination of dichlorophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H8Cl2F3N3O2 |
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Molecular Weight |
354.11 g/mol |
IUPAC Name |
ethyl 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)triazole-4-carboxylate |
InChI |
InChI=1S/C12H8Cl2F3N3O2/c1-2-22-11(21)9-10(12(15,16)17)19-20(18-9)8-4-3-6(13)5-7(8)14/h3-5H,2H2,1H3 |
InChI Key |
PJGURPXBCPNYTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(N=C1C(F)(F)F)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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